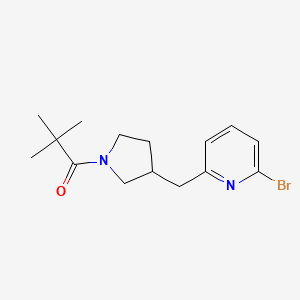
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a dimethylpropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation of Pyrrolidine: The pyrrolidine ring is alkylated with the bromopyridine intermediate using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Dimethylpropanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring and dimethylpropanone group may contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-((6-Chloropyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- 1-(3-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- 1-(3-((6-Iodopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Uniqueness
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom may enhance the compound’s ability to participate in halogen bonding, potentially leading to improved binding affinity and selectivity for certain receptors or enzymes.
Propiedades
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-15(2,3)14(19)18-8-7-11(10-18)9-12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJKCPMJLYOWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


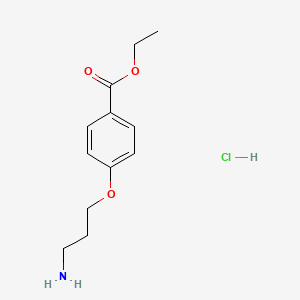
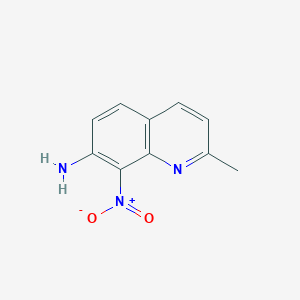
![Spiro[3.3]heptan-2-ol](/img/structure/B1401241.png)
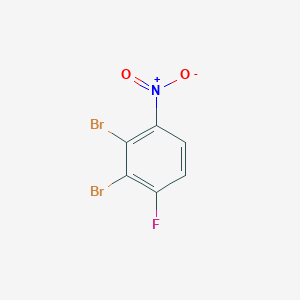
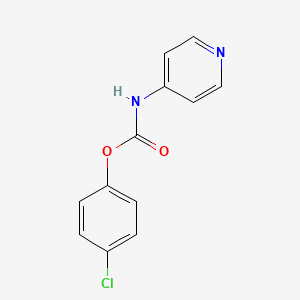
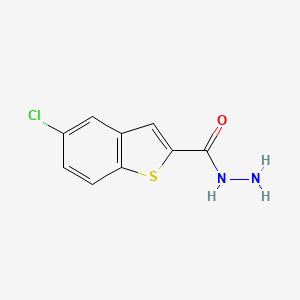
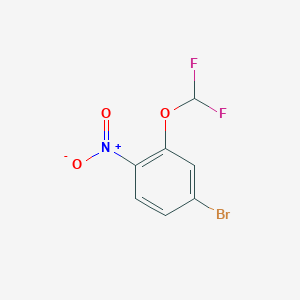
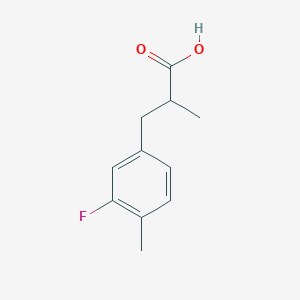
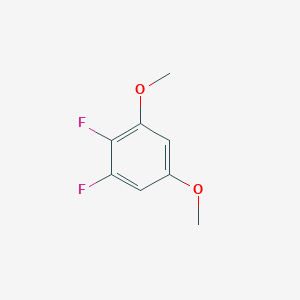
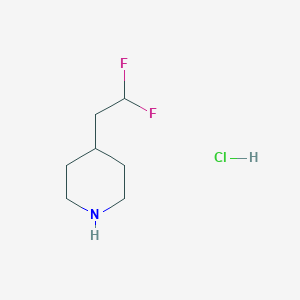
![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)


